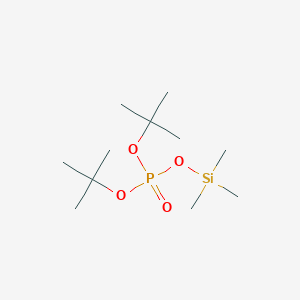![molecular formula C13H20O2 B12564598 [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde CAS No. 183604-43-5](/img/structure/B12564598.png)
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is an organic compound with a complex structure that includes a cyclohexyl group and an oxocyclopentyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions of the cyclohexyl or oxocyclopentyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can be used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and oxocyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetaldehyde: Lacks the oxocyclopentyl group, making it less complex.
2-Oxocyclopentylacetaldehyde: Lacks the cyclohexyl group, resulting in different chemical properties.
Uniqueness
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is unique due to the presence of both cyclohexyl and oxocyclopentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183604-43-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(1R,3R)-3-cyclohexyl-2-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C13H20O2/c14-9-8-11-6-7-12(13(11)15)10-4-2-1-3-5-10/h9-12H,1-8H2/t11-,12-/m1/s1 |
InChI Key |
NYHJZEXASUQGCG-VXGBXAGGSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CC[C@@H](C2=O)CC=O |
Canonical SMILES |
C1CCC(CC1)C2CCC(C2=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



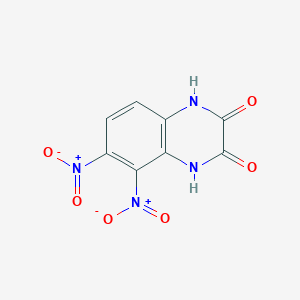
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
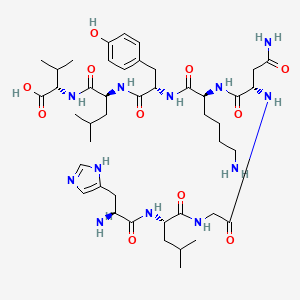
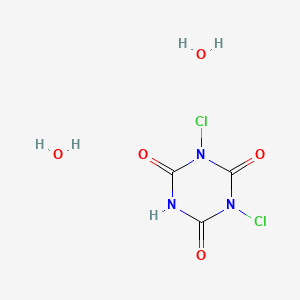
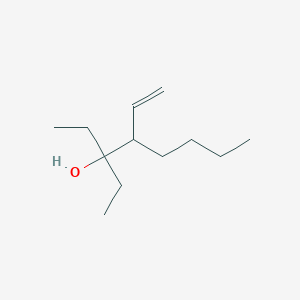
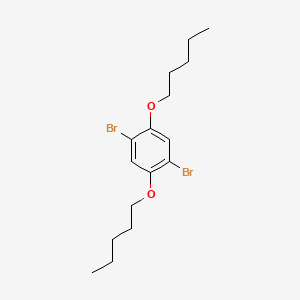
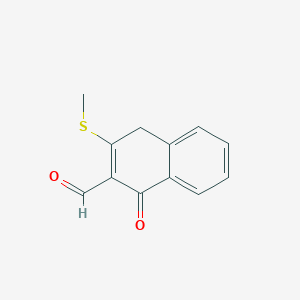
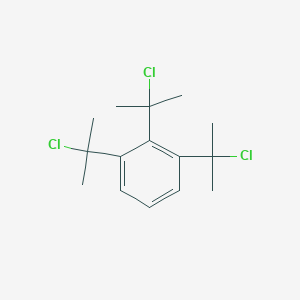
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
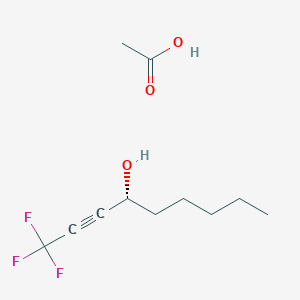
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
